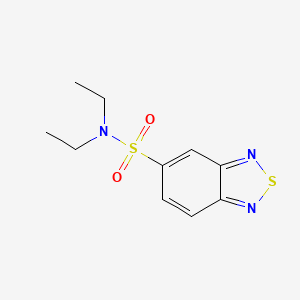
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTIQ, is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and pain management.
作用機序
The mechanism of action of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various molecular targets, including dopamine receptors, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated calcium channels. 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to modulate the activity of these receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and analgesic effects. 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to reduce the sensation of pain by modulating the activity of pain receptors in the nervous system.
実験室実験の利点と制限
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability and ease of synthesis. However, one of the limitations of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline, which can limit its clinical application.
将来の方向性
For the study of 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline include investigating its neuroprotective and anticancer properties and studying its toxicity and safety for clinical use.
合成法
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedel-Crafts reaction. The most common method for synthesizing 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction yields a tetrahydroisoquinoline derivative, which can be further modified to produce 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease. In cancer research, 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anticancer properties and can induce apoptosis in cancer cells. In pain management, 2-(2,3-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and can reduce the sensation of pain.
特性
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-15-7-3-6-14(16(15)18)11-19-9-8-12-4-1-2-5-13(12)10-19/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZYJXGZRHYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)


![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
